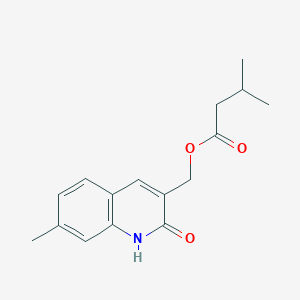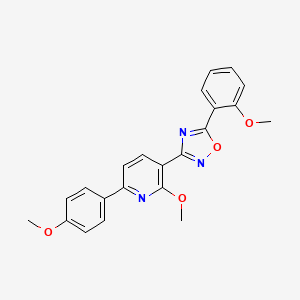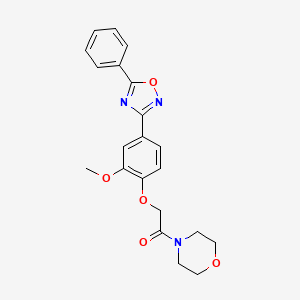
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide, also known as FOY-251, is a synthetic compound that has gained attention due to its potential as a therapeutic agent for various diseases. FOY-251 belongs to the class of oxadiazole derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide exerts its pharmacological effects through multiple mechanisms of action. This compound has been shown to inhibit the activity of proteasomes, which are involved in protein degradation. This leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of proteasomes, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. This compound also inhibits the activity of COX-2, reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been demonstrated to activate the AMPK pathway, leading to improved energy metabolism and reduced oxidative stress.
Advantages and Limitations for Lab Experiments
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide has several advantages for laboratory experiments. This compound is a synthetic compound, which allows for precise control of the concentration and purity of the compound. This compound has been extensively studied, and its pharmacological properties are well-characterized. However, this compound also has some limitations for laboratory experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. This compound has been shown to improve cognitive function and reduce amyloid beta accumulation in Alzheimer's disease models, suggesting that it may have potential in other neurodegenerative diseases. Another potential direction is to investigate the potential of this compound as a therapeutic agent for metabolic diseases, such as diabetes and obesity. This compound has been demonstrated to activate the AMPK pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of these diseases. Finally, future research could investigate the safety and efficacy of this compound in clinical trials, which would provide important information for its potential use as a therapeutic agent in humans.
Conclusion
This compound is a synthetic compound that has gained attention for its potential as a therapeutic agent for various diseases. This compound has been extensively studied for its pharmacological properties, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease models. This compound exerts its pharmacological effects through multiple mechanisms of action, including the inhibition of proteasomes and COX-2 and the activation of the AMPK pathway. This compound has several advantages for laboratory experiments, but also has some limitations. Future research could investigate the potential of this compound as a therapeutic agent for neurodegenerative and metabolic diseases and could investigate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide involves the reaction of 4-fluorobenzohydrazide with propionyl chloride to obtain 4-fluoro-N-isopropylbenzamide. This compound is then reacted with thionyl chloride and sodium azide to obtain this compound.
Scientific Research Applications
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been demonstrated to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to improve cognitive function and reduce amyloid beta accumulation in Alzheimer's disease models.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11(2)20-17(23)14-5-3-4-6-15(14)18-21-16(22-24-18)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOGCWPJAWTTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)











